molecular formula C18H12F3N3O B5602960 6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 792945-38-1

6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B5602960
CAS No.: 792945-38-1
M. Wt: 343.3 g/mol
InChI Key: AVQMAJVGWVMHGE-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS: 792945-38-1; molecular formula: C₁₈H₁₂F₃N₃O; molecular weight: 343.31) is a pyrazolo[3,4-b]pyridine derivative characterized by a bicyclic heterocyclic core fused from pyrazole and pyridine rings . Key structural features include:

  • 1-Phenyl group: Enhances aromatic stacking interactions in biological targets.
  • 3-Methyl group: Provides steric bulk and metabolic stability.
  • 4-Trifluoromethyl (CF₃) group: Imparts electron-withdrawing effects and lipophilicity, improving membrane permeability.

This compound is synthesized via multi-step protocols, often involving Suzuki cross-coupling reactions to introduce the furan moiety . Its structural complexity and diverse substituents make it a candidate for drug discovery, particularly in oncology and antimicrobial research .

Properties

IUPAC Name

6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O/c1-11-16-13(18(19,20)21)10-14(15-8-5-9-25-15)22-17(16)24(23-11)12-6-3-2-4-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQMAJVGWVMHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792945-38-1
Record name 6-(2-FURYL)-3-METHYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of a nitro group yields an amine .

Scientific Research Applications

Pharmaceutical Development

Research has indicated that compounds with pyrazolo-pyridine structures exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specifically, studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit specific kinases involved in cancer progression.

Case Study:
A study published in the European Journal of Organic Chemistry demonstrated that derivatives of pyrazolo-pyridine showed promising activity against cancer cell lines by inhibiting cell proliferation and inducing apoptosis . This suggests that 6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine could be further explored as a lead compound for anticancer drug development.

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Research Findings:
Recent advancements in organic electronics have highlighted the potential of pyrazolo-pyridine derivatives in enhancing charge transport properties in OLEDs. The incorporation of trifluoromethyl groups has been shown to improve the thermal stability and efficiency of these devices .

Agricultural Chemistry

The compound may also find applications as a pesticide or herbicide due to its potential biological activity against pests. The furan moiety can contribute to the compound's effectiveness as a bioactive agent.

Case Study:
Research into similar compounds has indicated that heterocyclic structures can exhibit insecticidal properties. For instance, studies on related pyrazole derivatives have shown effective control over agricultural pests, suggesting that this compound warrants investigation for similar applications .

Data Tables

Application AreaPotential BenefitsRelevant Studies
Pharmaceutical DevelopmentAnticancer activity; kinase inhibitionEur. J. Org. Chem.
Material ScienceEnhanced charge transport; OLED applicationsRecent advancements in organic electronics
Agricultural ChemistryPotential insecticidal propertiesStudies on pyrazole derivatives

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound’s furan and pyrazole rings allow it to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents (Positions) Key Features Biological Activity Reference
Target Compound
6-(Furan-2-yl)-3-methyl-1-phenyl-4-CF₃-1H-pyrazolo[3,4-b]pyridine
1-Ph, 3-Me, 4-CF₃, 6-Furan High polarity (furan), moderate lipophilicity (CF₃) Anticancer (hypothesized)
6-Chloro-3-(4-ethylphenyl)-4-CF₃-1H-pyrazolo[3,4-b]pyridine (33) 1-H, 3-(4-EtPh), 4-CF₃, 6-Cl Chloro group enhances reactivity; 4-ethylphenyl increases lipophilicity β-Lactamase inhibition (OXA-48)
6-Thiophenyl-4-CF₃-1H-pyrazolo[3,4-b]pyridin-3-amine 1-H, 3-NH₂, 4-CF₃, 6-Thiophenyl Thiophenyl improves membrane permeability; amine enables derivatization Anticancer (HeLa, IC₅₀ ~5 µM)
6-Methyl-4-CF₃-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine 1-Ph, 3-Ph, 4-CF₃, 6-Me Diphenyl groups increase steric hindrance Kinase inhibition (structural studies)
Ethyl 4-(5'-Chloro-bithiophen-5-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (6i) 1-Ph, 3-Me, 4-bithiophenyl, 6-CO₂Et Bithiophenyl enhances π-π stacking; ester improves solubility Antidiabetic (α-glucosidase inhibition)

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity :

  • 4-Trifluoromethyl Group : A conserved feature in analogs like 33 and 6i , the CF₃ group enhances metabolic stability and target binding via hydrophobic interactions .
  • 6-Position Variability :

  • Chloro (33) : Increases electrophilicity, enabling covalent interactions with enzymatic residues (e.g., β-lactamase inhibition) .
  • Thiophenyl (6-Thiophenyl derivative) : Enhances lipophilicity and π-π stacking, correlating with anticancer activity .

Synthetic Flexibility :

  • Suzuki coupling is widely used to introduce aryl/heteroaryl groups at position 6 (e.g., furan, thiophenyl) .
  • Substituents at position 3 (methyl, phenyl, amine) dictate steric and electronic profiles. For example, 3-amine derivatives allow further functionalization into oxadiazoles or thiadiazoles .

Biological Performance: Anticancer Activity: Derivatives with thiophenyl (IC₅₀ ~5 µM) or CF₃ groups show promise against cervical (HeLa) and colon (COLO 205) cancers . The target compound’s furan group may modulate selectivity due to its polarity. Antimicrobial Potential: Chloro-substituted analogs (e.g., 33) inhibit β-lactamases, suggesting the target compound’s furan group could be optimized for similar applications .

Physicochemical Properties :

  • LogP and Solubility : The target compound’s furan substituent (logP ~3.2 estimated) offers a balance between lipophilicity (CF₃) and aqueous solubility, unlike the more lipophilic thiophenyl analogs (logP ~3.8) .
  • Metabolic Stability : CF₃ and methyl groups reduce oxidative metabolism, while furan may undergo CYP450-mediated oxidation, necessitating structural tweaks for in vivo efficacy .

Biological Activity

6-(Furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data tables.

The compound has the following molecular characteristics:

  • Molecular Formula : C18H12F3N3O
  • Molecular Weight : 345.28 g/mol
  • CAS Number : 792945-38-1

Anticancer Activity

Recent studies have highlighted the potential of this pyrazolo[3,4-b]pyridine derivative as an anticancer agent.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of various derivatives on different cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HL60 (human leukemia). The findings are summarized in Table 1.

CompoundCell LineIC50 (μM)Selectivity Index
6-(Furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridineMDA-MB-231>25>25
6-(Furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridineHL601.00 ± 0.42>25

The compound demonstrated low cytotoxicity in normal Vero cells while exhibiting significant activity against cancer cells, indicating a favorable therapeutic index.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy

The results from the antimicrobial study are presented in Table 2.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in treating bacterial infections.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit anti-inflammatory effects. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Q & A

Q. How are kinase inhibition assays designed to evaluate specificity?

  • Methodological Answer : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., ALK, MELK). Include positive controls (e.g., staurosporine) and assess IC₅₀ values across a kinase panel to identify off-target effects .

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